molecular formula C19H19N3O2S B3202636 N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide CAS No. 1021211-96-0

N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide

Cat. No. B3202636
CAS RN: 1021211-96-0
M. Wt: 353.4 g/mol
InChI Key: UMCSHTJTPYDNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is responsible for catalyzing the hydrolysis of glutamine to glutamate, which is an important step in cancer cell metabolism. BPTES has shown promise as a potential anti-cancer agent, and its synthesis and mechanism of action have been extensively studied.

Mechanism of Action

N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide binds to the active site of GLS and inhibits its activity, leading to a decrease in glutamine metabolism and a subsequent decrease in cancer cell growth. This compound has been shown to be selective for the GLS isoform 1, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to inhibit glutamine uptake and metabolism in cancer cells, leading to decreased cell growth and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to enhance the immune response to cancer cells by increasing the production of cytokines.

Advantages and Limitations for Lab Experiments

N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has several advantages as a research tool, including its selectivity for GLS isoform 1, its ability to enhance the efficacy of other anti-cancer agents, and its ability to induce apoptosis in cancer cells. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

Future research on N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide could focus on developing more potent and selective inhibitors of GLS, improving the solubility and pharmacokinetic properties of this compound, and exploring its potential in combination with other anti-cancer agents. Other potential directions for research could include investigating the role of glutamine metabolism in other diseases, such as neurodegenerative disorders and metabolic disorders.

Scientific Research Applications

N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has been extensively studied as a potential anti-cancer agent. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism, while sparing normal cells. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

N-benzyl-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18(20-14-15-6-2-1-3-7-15)9-4-12-22-19(24)11-10-16(21-22)17-8-5-13-25-17/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCSHTJTPYDNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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